An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
Introduction
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structural similarity to gabapentin and other cyclic amino acid analogs suggests its potential for investigation in the field of neuroscience and as a building block in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of a target molecule is fundamental. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the key physicochemical characteristics of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride. In the absence of extensive published experimental data for this specific molecule, this document outlines the authoritative, standardized methodologies for determining these properties, providing a robust framework for its scientific evaluation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure.
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Chemical Name: 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
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CAS Number: 1796905-12-8[1]
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Molecular Formula: C9H18ClNO2[2]
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Molecular Weight: 207.7 g/mol [2]
The hydrochloride salt form is typically chosen for amino acid-based compounds to enhance their aqueous solubility and stability compared to the free base.[3]
Structure:
Caption: Chemical structure of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties is presented below. The lack of extensive experimental data highlights the opportunity for further characterization of this compound.
| Property | Value | Method | Reference |
| Appearance | Solid, powder | Visual Inspection | [4] |
| Melting Point | Data not available | DSC/Capillary Method | - |
| Solubility | Data not available | Thermodynamic Shake-Flask | - |
| pKa | Data not available | Potentiometric Titration | - |
| LogP (predicted) | -0.6 | XlogP (predicted) | [5] |
| Hygroscopicity | Data not available | Gravimetric Sorption Analysis | - |
| Crystal Structure | Data not available | XRPD/Single Crystal XRD | - |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard methodologies for determining the key physicochemical properties of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure crystalline solid.
Methodology: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality: DSC is preferred over traditional capillary methods for its higher precision and ability to detect other thermal events, such as polymorphic transitions or decomposition.
Solubility Profile
Solubility is a crucial parameter for drug development, influencing dissolution rate and bioavailability. As an amino acid hydrochloride, the compound is expected to be soluble in water.[6] Its solubility in various organic solvents and biorelevant media should be determined.
Methodology: Thermodynamic Shake-Flask Method
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System Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, ethanol, acetone, phosphate-buffered saline at pH 7.4).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: Centrifuge or filter the suspensions to separate the undissolved solid.
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Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Thermodynamic Solubility Determination.
Dissociation Constant (pKa) Determination
The pKa values dictate the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding. As an amino acid, this compound will have at least two pKa values corresponding to the carboxylic acid and the amino group.
Methodology: Potentiometric Titration
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Solution Preparation: Dissolve a precisely weighed amount of the compound (e.g., 20 mg) in a co-solvent system if necessary (e.g., methanol-water) to ensure complete dissolution.[7]
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[8]
Expertise & Experience: For zwitterionic compounds like amino acids, the titration curve will show distinct buffering regions.[9] The pKa of the carboxylic acid group will be in the acidic range, while the pKa of the protonated amino group will be in the basic range.
Solid-State Characterization: Polymorphism and Crystallinity
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its stability, solubility, and manufacturability.[]
Methodology: Polymorphism Screening
A comprehensive polymorph screen involves recrystallizing the compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation).
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Crystallization: Prepare saturated solutions in a diverse set of solvents (polar, non-polar, protic, aprotic) and allow them to crystallize under various conditions.
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Solid Form Analysis: Analyze the resulting solid forms using techniques such as:
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X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.
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Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and phase transitions.[]
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Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates.
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Caption: Decision workflow for polymorphism screening.
Hygroscopicity Assessment
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. It can affect the physical and chemical stability of the compound.[11]
Methodology: Gravimetric Sorption Analysis (GSA)
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Sample Preparation: Place a known mass of the sample in the GSA instrument.
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Drying: Dry the sample under a stream of dry nitrogen at a controlled temperature (e.g., 40 °C) until a stable weight is achieved.[12]
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Sorption/Desorption Isotherm: Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 90% RH, followed by a decrease back to 0% RH, all at a constant temperature (e.g., 25 °C). The instrument records the change in mass at each RH step.
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Classification: The hygroscopicity is classified based on the percentage of weight gain at a specific RH, for instance, at 80% RH according to the European Pharmacopoeia.[11][12]
Chemical Stability
Stability testing is essential to determine the shelf-life of a drug substance.
Methodology: ICH Stability Studies
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Sample Storage: Store aliquots of the compound under various conditions as defined by the International Council for Harmonisation (ICH), such as long-term (25 °C/60% RH) and accelerated (40 °C/75% RH) conditions.[13]
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Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 12 months).
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Analysis: Analyze the samples for purity and the formation of degradation products using a stability-indicating HPLC method. The appearance and any changes in solid-state properties should also be monitored.
Conclusion
While specific experimental data for 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride is not widely available in the public domain, this guide provides a comprehensive framework for its thorough physicochemical characterization. The methodologies outlined are based on established, authoritative principles in pharmaceutical sciences. For any drug development program involving this molecule, the systematic execution of these experimental protocols is a critical step to ensure a foundational understanding of its properties, which will ultimately inform its potential as a therapeutic agent.
References
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PubChemLite. 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride (C9H17NO2). [Link]
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NextSDS. 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride — Chemical Substance Information. [Link]
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PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
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Almac Group. Spotlight on stability: API and drug product testing. [Link]
- Patel, K., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
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Chemistry LibreTexts. (2023, August 8). 18.1.2.1: 1. Backgrounds of Amino Acids. [Link]
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Scribd. pKa Values of Amino Acids Determination. [Link]
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Reddit. (2021, December 26). Is there a way to theoretically determine the acid dissociation constant of an amino acid?. [Link]
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